6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one - 4578-58-9

6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one

Catalog Number: EVT-297938
CAS Number: 4578-58-9
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one can be synthesized through a condensation reaction between 4-oxo-pentanoic acid and phenylhydrazine. [] This reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid, and under reflux conditions.

Molecular Structure Analysis

The pyridazine ring in 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one adopts a skew-boat conformation. [] The dihedral angle between the phenyl ring and the best mean-plane of the pyridazine ring is 53.27 (10)°. []

Applications
  • Organic Synthesis: 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one serves as a versatile building block in organic synthesis. Its structure allows for diverse chemical modifications, making it a valuable precursor for synthesizing a wide range of complex molecules with potential biological activities. [, , , , , , ]

    • Anti-inflammatory Activity: Certain derivatives have demonstrated the ability to reduce inflammation, potentially by inhibiting COX-2. [, , , ]

    • Analgesic Activity: Some derivatives have shown efficacy in reducing pain perception. [, , , ]

    • Anti-cancer Activity: Research suggests that specific derivatives may possess anti-cancer properties, inhibiting the growth of certain cancer cell lines. [, ]

    • Antimicrobial Activity: Some derivatives have exhibited activity against various bacteria and fungi. [, ]

    • Cardiovascular Effects: Studies have reported both positive and negative inotropic effects, as well as vasodilatory effects, for certain derivatives. [, ] This indicates potential applications in treating cardiovascular diseases, although further research is needed.

6-Methyl-2-aryl-4,5-dihydropyridazin-3(2H)-one Derivatives

  • Compound Description: This refers to a series of compounds structurally similar to 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one, where the phenyl group at the 2-position is replaced with various aryl groups containing electron-withdrawing or donating substituents. These compounds were synthesized using SiO2-BiCl3 as a catalyst, reacting various phenylhydrazines with 4-pentynoic acid. []
  • Relevance: These compounds share the core structure of a 6-methyl-4,5-dihydropyridazin-3(2H)-one with 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one, differing only in the substitution on the phenyl ring at the 2-position.

4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one

  • Compound Description: This compound is a dihydropyridazinone derivative. Its crystal structure was studied, revealing the formation of inversion dimers through N—H⋯O hydrogen bonds. []
  • Relevance: This compound shares the 4,5-dihydropyridazin-3(2H)-one core with 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. It differs by having a benzyl group at the 4-position instead of a methyl group and lacks the methyl substituent at the 6-position.

Methyl 2-[5-(2,6-dichlorobenzyl)-6-oxo-3-phenyl-1,4,5,6-tetrahydropyridazin-1-yl]acetate

  • Compound Description: This compound is another dihydropyridazinone derivative whose crystal structure has been studied. It exhibits intermolecular C—H⋯O interactions within its crystal structure. []
  • Relevance: While sharing the pyridazin-3(2H)-one core with 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one, this compound has a more complex substitution pattern. It bears a phenyl group at the 3-position, a 2,6-dichlorobenzyl group at the 5-position, and a methyl acetate substituent on the nitrogen at the 1-position.

(R)-N-(4-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide (OR-1896)

  • Compound Description: This compound is a metabolite of Levosimendan, a drug known to enhance cardiac contractility. OR-1896 exhibits vasodilatory effects by activating ATP-sensitive potassium channels and large conductance Ca2+-activated K+ channels. []
  • Relevance: OR-1896 possesses a 4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl moiety connected to an acetamide-substituted phenyl ring. Although not directly comparable to 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one due to the additional nitrogen in the pyridazine ring and different substituents, it highlights the pharmacological potential of structurally related pyridazinone derivatives.

(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (OR-1855)

  • Compound Description: OR-1855 is another Levosimendan metabolite, although it is rapidly metabolized to OR-1896 in rats. []
  • Relevance: This compound is highly similar to 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. It possesses the same 5-methyl-4,5-dihydropyridazin-3(2H)-one core but with a 4-aminophenyl group at the 6-position instead of a phenyl group at the 2-position. This structural similarity emphasizes the potential for similar biological activity in the pyridazinone family.

Edaravone and 6-phenyl-4,5-dihydropyridazin-3(2H)-one Hybrids

  • Compound Description: This refers to a series of hybrid molecules combining structural elements of Edaravone, a known neuroprotective agent, and 6-phenyl-4,5-dihydropyridazin-3(2H)-one. One specific compound, 6g (exact structure not provided), exhibited promising antiplatelet aggregation and neuroprotective effects in both in vitro and in vivo models of ischemic stroke. []
  • Relevance: The inclusion of the 6-phenyl-4,5-dihydropyridazin-3(2H)-one scaffold in these hybrid structures suggests its potential as a pharmacophore for developing novel agents with antiplatelet and neuroprotective activities. Although the exact structure of 6g is unknown, its connection to 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one lies in sharing the core 6-phenyl-4,5-dihydropyridazin-3(2H)-one structure, highlighting potential therapeutic applications of this chemical class.

6-((E)-2-{4-[2-(4-Chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one

  • Compound Description: This compound is a dihydropyridazinone derivative with a complex substituent at the 6-position, including a styryl moiety connected to a chlorophenyl-substituted ether. Its crystal structure has been determined. []
  • Relevance: Although structurally more complex, this compound shares the 4,5-dihydropyridazin-3(2H)-one core with 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. The significant difference lies in the extensive substitution at the 6-position, which could influence its physicochemical and biological properties.

2-Substituted-6-(4-acylaminophenyl)-4,5-dihydropyridazin-3(2H)-ones

  • Compound Description: This set of compounds represents a series of dihydropyridazinone derivatives with various substituents at the 2-position and an acylamino group on the phenyl ring at the 6-position. These compounds were synthesized and evaluated for their cardiotonic and vasorelaxant activities. []
  • Relevance: These compounds share the 4,5-dihydropyridazin-3(2H)-one core with 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. The key structural differences are the varying 2-position substituents and the acylamino group at the para position of the phenyl ring at the 6-position. These structural modifications might be responsible for their observed pharmacological effects.

6-(4-Methanesulfonamidophenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one (7)

  • Compound Description: This compound is a dihydropyridazinone derivative that exhibits both inodilatory and vasorelaxant activities. []
  • Relevance: This compound is structurally very similar to 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. The primary difference lies in the methanesulfonamide group at the para position of the phenyl ring at the 6-position and the absence of a methyl group at the 6-position of the pyridazinone ring. This close structural resemblance, with only minor variations, suggests that modifications to the substituents on the phenyl ring can lead to significant changes in biological activity.

2-Butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one

  • Compound Description: This compound is a dihydropyridazinone derivative synthesized by reacting 6-phenyl-4,5-dihydropyridazin-3(2H)-one with n-butyl bromide. In silico and in vitro studies showed it to be a potent COX-2 inhibitor. []
  • Relevance: This compound is closely related to 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one, sharing the same 6-phenyl-4,5-dihydropyridazin-3(2H)-one core structure. The primary difference lies in the butyl group at the 2-position instead of the methyl group in the target compound. This difference in alkyl chain length could influence its binding affinity to COX-2 and other pharmacological targets.

6-Phenyl-4,5-dihydropyridazin-3(2H)-one (PDP-6)

  • Compound Description: This compound is a basic dihydropyridazinone derivative. Its solubility in various (PEG 400 + water) mixtures was investigated. []
  • Relevance: PDP-6 represents the core structure of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one, lacking only the methyl group at the 6-position. This direct structural comparison allows for understanding how specific substituents can affect the compound's physicochemical properties, like solubility, which is crucial for pharmaceutical development.

4-Carbamoyl-5-aryl-6-methyl-4,5-dihydropyridazin-3(2H)-ones

  • Compound Description: This series of compounds represents dihydropyridazinone derivatives featuring a carbamoyl group at the 4-position and various aryl substituents at the 5-position. These compounds were synthesized and tested for anti-inflammatory and analgesic properties. []

6-Aryl- and 6-Aryl-4-phenyl-4,5-dihydropyridazin-3(2H)-ones

  • Compound Description: These compounds are dihydropyridazinone derivatives with an aryl group at the 6-position and some also having an additional phenyl group at the 4-position. Their reactivity with organolithium reagents was investigated. []
  • Relevance: These compounds share the 4,5-dihydropyridazin-3(2H)-one core structure with 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. The differences lie in the varying aryl groups at the 6-position, the optional phenyl group at the 4-position, and the lack of a methyl group at the 6-position in some derivatives. This highlights how even subtle changes in substitution patterns can impact a compound's reactivity and, potentially, its biological activity.

6-(4-(substituted amino)phenyl)-4,5-dihydropyridazin-3(2H)-ones

  • Compound Description: These compounds are dihydropyridazinone derivatives with various substituted amino groups on the phenyl ring at the 6-position. These compounds were synthesized as potential positive inotropic agents. []
  • Relevance: These compounds share the 4,5-dihydropyridazin-3(2H)-one core with 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. The main difference is the presence of a substituted amino group on the phenyl ring at the 6-position instead of the methyl and phenyl groups present in the target compound. This highlights how variations in substituents at the 6-position can potentially lead to the development of compounds with different therapeutic applications.

4-Benzylidene-2-substitutedbenzoyl-6-phenyl-4,5-dihydropyridazin-3(2H)-ones

  • Compound Description: This group of compounds includes dihydropyridazinone derivatives with a benzylidene group at the 4-position, a substituted benzoyl group at the 2-position, and a phenyl group at the 6-position. They were studied for their potential as Angiotensin Converting Enzyme (ACE) inhibitors. []
  • Relevance: These compounds share the 6-phenyl-4,5-dihydropyridazin-3(2H)-one core with 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one, but have a more complex substitution pattern with benzylidene and benzoyl groups. One specific compound (3a, exact structure not provided) showed promising ACE inhibitory activity, highlighting the potential of this structural class for developing novel therapeutics.

6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones

  • Compound Description: This series comprises dihydropyridazinone derivatives with various aryl groups at the 6-position and a p-sulfamylphenyl group at the 2-position. These compounds were investigated for their anti-cancer, anti-inflammatory, and antimicrobial activities. []
  • Relevance: These compounds, while sharing the 4,5-dihydropyridazin-3(2H)-one core structure with 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one, differ significantly by having a p-sulfamylphenyl group at the 2-position and varying aryl substituents at the 6-position. This highlights the diverse pharmacological activities that can be achieved through structural modifications of the pyridazinone scaffold.

6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one

  • Compound Description: This compound is a pyridazinone derivative with a methyl group at the 6-position, a p-tolyl group at the 2-position, and a 3-(trifluoromethyl)phenyl group at the 4-position. Its crystal structure has been determined. []
  • Relevance: This compound shares the pyridazin-3(2H)-one core structure with 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one, but it lacks the double bond in the pyridazine ring and has different substituents at the 2- and 4-positions. This comparison highlights the structural diversity within the pyridazinone family and its potential for developing compounds with a wide range of properties.

Properties

CAS Number

4578-58-9

Product Name

6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one

IUPAC Name

6-methyl-2-phenyl-4,5-dihydropyridazin-3-one

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

InChI

InChI=1S/C11H12N2O/c1-9-7-8-11(14)13(12-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI Key

KQVXOJQOQRTUDA-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)CC1)C2=CC=CC=C2

Canonical SMILES

CC1=NN(C(=O)CC1)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.